2-(4,4-Difluoropiperidin-1-yl)butanoic acid is a chemical compound characterized by the presence of a difluoropiperidine moiety attached to a butanoic acid backbone. This compound has garnered attention for its potential applications in medicinal chemistry and pharmaceuticals, particularly due to the unique properties imparted by the fluorine atoms.
The compound is classified under amino acids and derivatives, specifically as a substituted butanoic acid. Its molecular formula is , and it has a molecular weight of approximately 175.19 g/mol. The difluoropiperidine structure contributes to its distinct chemical behavior, making it relevant in various synthetic processes and biological applications.
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)butanoic acid typically involves several key steps:
Industrial synthesis may utilize optimized conditions such as specific catalysts and controlled temperatures to enhance yield and purity. The reaction pathways are designed to minimize side reactions and maximize the formation of the desired compound .
The molecular structure of 2-(4,4-Difluoropiperidin-1-yl)butanoic acid can be represented as follows:
The compound's structural representation can be expressed in various formats including InChI and SMILES notations, which facilitate computational modeling and database searches:
InChI=1S/C8H12F2N/c1-5(2)3-6(9)10-4-7(5)8(11)12/h5H,3-4H2,1-2H3
C(CC(=O)O)C1CC(NC(C)(F)F)CC1
2-(4,4-Difluoropiperidin-1-yl)butanoic acid can undergo various chemical transformations:
The reactions typically require controlled environments, including specific solvents and temperatures to ensure high selectivity and yield of products .
The mechanism of action for 2-(4,4-Difluoropiperidin-1-yl)butanoic acid involves its interaction with biological targets such as receptors or enzymes. The difluoropiperidine moiety enhances its binding affinity and specificity towards these targets.
Detailed studies employing molecular docking simulations and biochemical assays are essential for elucidating the specific pathways through which this compound exerts its biological effects .
Relevant data on similar compounds indicate that their physical properties can vary significantly based on substituents and functional groups present .
2-(4,4-Difluoropiperidin-1-yl)butanoic acid has potential applications in:
The compound's unique properties make it a candidate for further research in drug development, particularly in areas requiring enhanced bioactivity through fluorination .
The difluoropiperidine moiety serves as the structural backbone of 2-(4,4-difluoropiperidin-1-yl)butanoic acid. Industrial synthesis typically employs ring-closing reactions of 1,5-dihalogenated precursors, where 1,5-dibromopentane derivatives react with primary amines under basic conditions. A prevalent route involves Michael addition-cyclization cascades using ethyl 4,4-difluoroacetoacetate and acrylonitrile, followed by hydrogenation and hydrolysis to yield the 4,4-difluoropiperidine core [4]. Alternative approaches utilize aza-Prins cyclizations, where N-allylamines react with aldehydes (e.g., 3-fluoropropanal) in the presence of Lewis acids (BF₃·OEt₂) to construct the ring with gem-difluoro functionality at C4. Key challenges include controlling regioselectivity in unsymmetrical precursors and minimizing oligomerization byproducts. Recent advances employ continuous-flow reactors to enhance reaction efficiency and yield (>75%) while reducing cyclization time to ≤2 hours [4].
Table 1: Cyclization Methods for Difluoropiperidine Synthesis
Method | Precursor | Reagent/Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Alkyl Dihalide Cyclization | 1,5-Dibromo-2,2-difluoropentane | Benzylamine, K₂CO₃, DMF, 80°C | 68 | Over-alkylation side products |
Aza-Prins Cyclization | N-Allyl-2,2-difluoroacetamide | 3-Fluoropropanal, BF₃·OEt₂ | 82 | Requires anhydrous conditions |
Michael Addition Cascade | Ethyl 4,4-difluoroacetoacetate | Acrylonitrile, piperidine, then H₂/Pd-C | 75 | Multi-step purification |
Late-stage fluorination of piperidine intermediates is critical for introducing the gem-difluoro motif. Deoxofluorination reagents like DAST (Diethylaminosulfur trifluoride) or XtalFluor-E are employed to convert 4-piperidinone derivatives to 4,4-difluoropiperidines. DAST-mediated fluorination at 0°C to room temperature achieves 70–85% yields but suffers from poor stereoelectronic control, often generating epimeric mixtures when chiral centers are present . Electrochemical fluorination using Et₃N·3HF as both electrolyte and fluorine source offers a safer alternative, providing enhanced stereoretention (>95% ee) for enantiopure precursors. Solvent effects profoundly influence selectivity: non-polar solvents (toluene) favor cis-4,4-difluoro isomers, while polar aprotic solvents (acetonitrile) promote trans configurations due to differential stabilization of transition states. Recent protocols leverage N-fluorobenzenesulfonimide (NFSI) for radical fluorination, enabling C–H to C–F conversion at C4 with copper(I) catalysis under mild conditions (40°C, 12h) .
Table 2: Fluorination Reagents for Difluoropiperidine Synthesis
Reagent | Temperature (°C) | Solvent | Yield (%) | cis:trans Ratio | Advantages |
---|---|---|---|---|---|
DAST | 0–25 | CH₂Cl₂ | 78 | 1:1.2 | High reactivity |
XtalFluor-E | 60 | THF | 85 | 1:1.5 | Moisture-tolerant |
Et₃N·3HF (electro) | 40 | MeCN | 65 | 1:3.8 | Excellent stereoretention |
NFSI/CuI | 40 | DMF | 72 | 1:2.1 | C–H activation capability |
Protecting group strategies are essential for introducing the butanoic acid side chain without epimerization. Classical esterification employs ethyl 4-bromobutanoate with 4,4-difluoropiperidine under mild base (K₂CO₃) in refluxing acetonitrile, yielding ethyl 2-(4,4-difluoropiperidin-1-yl)butanoate in 90% conversion. Subsequent alkaline hydrolysis (2M NaOH, 0°C) selectively cleaves the ester without cleaving amide bonds, affording the target acid in >95% purity [5] [8]. Critical parameters include:
As a PROTAC linker, 2-(4,4-difluoropiperidin-1-yl)butanoic acid bridges E3 ligase ligands (e.g., thalidomide analogs) and target protein binders. Alkyl chain linkers (C4 backbone) confer enhanced metabolic stability but suffer from limited solubility in aqueous media, necessitating co-solvents (DMSO) for biological assays. PEGylated variants (e.g., incorporating triethylene glycol spacers) improve hydrophilicity (logP reduction from 2.1 to 0.8) and reduce aggregation in cellular environments [5] [9]. Key design principles include:
Transitioning lab-scale synthesis to manufacturing faces hurdles in catalyst poisoning by fluorine residues and solvent waste management. Nickel-catalyzed reductive amination for piperidine formation is inhibited by fluoride ions leached from gem-difluoro groups, necessitating scavenger resins (Al₂O₃) or fluoride-tolerant catalysts (Pd/C with NEt₃). Solvent selection critically impacts yield:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7